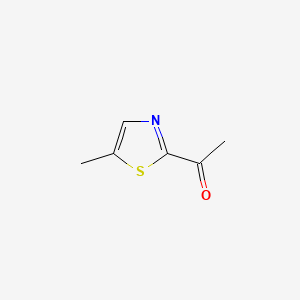
1H,1H-Perfluoro-1-heptanol
Overview
Description
1H,1H-Perfluoro-1-heptanol is a compound that falls within the category of perfluoroalcohols, characterized by the presence of a hydroxyl group attached to a perfluorinated carbon chain. The compound is of interest due to its unique properties derived from the high electronegativity and the small size of the fluorine atoms, which create a highly polar C-F bond and a hydrophobic carbon chain.
Synthesis Analysis
The synthesis of perfluorinated compounds, including those similar to this compound, often involves the use of fluorinating agents or the manipulation of already fluorinated precursors. For instance, the synthesis of polyfluorobicyclo compounds, which share some structural similarities with this compound, can be achieved through fluorination using cobaltic fluoride . Another related synthesis method involves the hydrofluorination of hexafluoropropene to produce volatile hydrofluorocarbons . These methods highlight the general approaches in the synthesis of perfluorinated compounds, which may be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of perfluorinated compounds is significantly influenced by the presence of fluorine atoms. In the case of this compound, the fluorine atoms would be expected to induce a rigid and linear conformation to the carbon chain due to their size and electronegativity. The hydroxyl group introduces a site of polarity and potential for hydrogen bonding, which can affect the compound's interaction with other molecules and solvents .
Chemical Reactions Analysis
Perfluorinated alcohols like this compound can participate in various chemical reactions, particularly those involving the hydroxyl group. For example, the reaction of heptafluoro-1-iodopropane with different sulphides can lead to the formation of various perfluoroalkyl derivatives . Although not directly related to this compound, this demonstrates the reactivity of perfluorinated compounds with functional groups that could be present in this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its perfluorinated backbone and hydroxyl group. The liquid-liquid equilibrium data for mixtures of a similar compound, 1H,1H,7H-perfluoroheptan-1-ol, with linear perfluoroalkanes, have been studied, showing immiscibility gaps and critical temperatures and molar fractions that can be described using the soft-SAFT equation of state . These properties are indicative of the compound's behavior in different phases and under varying pressures, which is crucial for its application in various fields.
Scientific Research Applications
Cytotoxicity Assessment
- Toxicity in Perfluorocarbon Liquids : A study assessed the cytotoxicity of impurities in perfluorooctane batches used for vitreoretinal surgery, including 1H,1H-Perfluoro-1-heptanol. This substance was evaluated using in vitro cytotoxicity tests, confirming its relevance in ensuring patient safety during retinal surgeries (Romano et al., 2021).
Chemical Synthesis and Reactivity
- Synthesis of Aryliodonium Triflates : Research on the synthesis of (1H,1H-Perfluoroalkyl)phenyl- and -(p-fluorophenyl)iodonium triflates involved the use of this compound. This study highlights its role in facilitating complex chemical reactions (Umemoto & Gotoh, 1987).
Liquid-Liquid Equilibrium Studies
- Equilibrium Data for Binary Mixtures : A study presented new data on liquid-liquid equilibrium for mixtures involving this compound. This research is crucial for understanding the thermodynamic behavior of these mixtures under different conditions (Trindade et al., 2007).
NMR Spectroscopy in Organic Chemistry
- Selectivity in Alcohol Oxidation : An experiment involving 1H NMR spectroscopy used this compound to illustrate selectivity in organic synthesis. This experiment offered insights into the oxidation processes of alcohols (Shadwick & Mohan, 1999).
Safety and Hazards
Future Directions
In terms of future directions, there is a need for more robust and precise biological test analysis, specifically direct tests in which a test material interacts directly with live cells, along with chemical analysis . This is particularly important given the reported cases of toxicity associated with perfluorocarbon liquids .
Mechanism of Action
Target of Action
It is known to be a useful reagent for stabilizing water-in-co2 microemulsions . This suggests that it interacts with water and CO2 molecules, potentially influencing their behavior and interactions.
Mode of Action
1H,1H-Perfluoro-1-heptanol is believed to stabilize water-in-CO2 microemulsions due to its long multi fluorocarbon-tail surfactants . This suggests that it may reduce the surface tension between water and CO2, allowing them to mix more readily and form stable microemulsions.
Pharmacokinetics
It is known to be slightly soluble in dmso and methanol , which could impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in DMSO and methanol suggests that the presence of these solvents could impact its action and efficacy. Additionally, its stability may be influenced by factors such as temperature and pH.
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F13O/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h21H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLNAVFVCIRZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2OH, C7H3F13O | |
| Record name | 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190950 | |
| Record name | 6:1 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
375-82-6 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6:1 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















